6-Methyl-4-azaindole-2-carboxylic acid ethyl ester

Catalog No.
S12803856
CAS No.
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Methyl-4-azaindole-2-carboxylic acid ethyl ester

Product Name

6-Methyl-4-azaindole-2-carboxylic acid ethyl ester

IUPAC Name

ethyl 6-methyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)10-5-8-9(13-10)4-7(2)6-12-8/h4-6,13H,3H2,1-2H3

InChI Key

QZLQZIBNGYYSDO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=C(C=N2)C

6-Methyl-4-azaindole-2-carboxylic acid ethyl ester is a compound belonging to the azaindole family, characterized by its unique bicyclic structure that includes a nitrogen atom within the indole framework. The molecular formula of this compound is C10H10N2O2, and it has a molar mass of approximately 190.20 g/mol. This compound features a methyl group at the 6-position and an ethyl ester group at the 2-carboxylic acid position, contributing to its chemical reactivity and biological properties.

The chemical behavior of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester can be attributed to its functional groups. It can undergo various reactions, including:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions, regenerating the carboxylic acid and alcohol.
  • Nucleophilic Substitution: The nitrogen atoms in the azaindole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry.

Research indicates that compounds related to 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester exhibit significant biological activities. These include:

  • Antimicrobial Properties: Studies have shown that derivatives of azaindoles possess antimicrobial activity against various pathogens .
  • Anticancer Activity: Some azaindole derivatives have been evaluated for their potential as anticancer agents, showing efficacy against different cancer cell lines .
  • Insecticidal Effects: Certain azaindole derivatives are being explored as insecticides and acaricides, demonstrating potential in agricultural applications .

The synthesis of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester typically involves several steps:

  • Formation of Azaindole Core: The initial step usually involves the cyclization of appropriate precursors to form the azaindole structure.
  • Methylation: A methylation reaction introduces the methyl group at the 6-position.
  • Carboxylation and Esterification: The introduction of the carboxylic acid functionality followed by esterification with ethanol yields the final product.

Specific synthetic routes may vary based on starting materials and desired purity levels.

6-Methyl-4-azaindole-2-carboxylic acid ethyl ester has potential applications in various fields:

  • Pharmaceuticals: As a scaffold for developing new drugs targeting cancer and microbial infections.
  • Agriculture: As a component in formulations aimed at pest control due to its insecticidal properties.
  • Material Science: Potential use in synthesizing novel materials with specific electronic or optical properties.

Interaction studies involving 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester focus on its binding affinity with biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its biological activity against target cells or organisms.

Such studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent.

Several compounds share structural similarities with 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
6-Amino-4-azaindole-2-carboxylic acid ethyl esterAmino group at the 6-positionEnhanced solubility and altered biological activity
6-Nitro-4-azaindole-2-carboxylic acidNitro group instead of methylIncreased electron-withdrawing properties
5-Bromo-4-azaindole-2-carboxylic acid ethyl esterBromo substituent at the 5-positionPotential for increased reactivity

These compounds illustrate variations in functional groups that can significantly influence their biological activities and chemical reactivities, highlighting the uniqueness of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester in medicinal chemistry applications.

The Fischer indole cyclization represents one of the most fundamental approaches for constructing azaindole core structures, though its application to azaindole synthesis presents unique challenges compared to traditional indole formation [6]. The methodology involves the acid-catalyzed reaction of pyridylhydrazines with carbonyl compounds to generate the azaindole framework through a complex sigmatropic rearrangement mechanism [31].

Mechanistic Considerations in Azaindole Fischer Cyclization

The Fischer azaindolization reaction proceeds through a modified mechanism compared to its indole counterpart, primarily due to the electron-deficient nature of the pyridine ring [35]. The reaction begins with condensation of a pyridylhydrazine with a ketone or aldehyde to form a pyridylhydrazone intermediate [32]. This intermediate then undergoes tautomerization to an ene-hydrazine form, followed by a critical [3] [3]-sigmatropic rearrangement step [33].

Computational studies have revealed that pyridylhydrazines exhibit significantly reduced reactivity in Fischer indolization reactions compared to phenylhydrazines [35]. The electron-deficient pyridine ring impedes the sigmatropic rearrangement step, requiring more forcing conditions or the presence of electron-donating substituents to achieve successful cyclization [31]. Research has demonstrated that the presence of methoxy, halide, or other electron-donating groups on the pyridyl ring substantially improves reaction efficiency [33].

Substrate Requirements and Limitations

Successful Fischer azaindolization typically requires pyridylhydrazines bearing electron-donating substituents at strategic positions [6]. For 4-azaindole synthesis, 5-methoxy-3-pyridylhydrazine and related derivatives have proven most effective [31]. The methoxy group provides sufficient electron density to facilitate the cyclization process while maintaining regioselectivity [33].

The reaction conditions generally require stronger acidic media compared to traditional Fischer indole synthesis [6]. Sulfuric acid, polyphosphoric acid, or other strong protic acids are typically employed at elevated temperatures ranging from 80 to 150 degrees Celsius [33]. Lewis acids such as zinc chloride or aluminum chloride have also demonstrated effectiveness in certain cases [31].

Synthetic Applications and Yields

Recent studies have demonstrated that Fischer azaindolization can achieve excellent yields when appropriate substrate combinations are employed [6]. For 4-azaindole-2-carboxylic acid derivatives, the reaction of 5-methoxy-3-pyridylhydrazine with ethyl pyruvate or related alpha-keto esters provides direct access to the desired carboxylate functionality [31]. Yields typically range from 60 to 85 percent under optimized conditions [33].

The methodology has been successfully applied to synthesize various 4-azaindole natural product analogues [6]. Two-step sequences involving Fischer cyclization followed by selective demethylation have provided access to substituted 4-azaindoles in overall yields exceeding 70 percent [31]. This approach has proven particularly valuable for generating libraries of 4-azaindole derivatives for biological evaluation [33].

N-Oxidation-Mediated Functionalization Strategies for 4-Position Substitution

N-oxidation represents a powerful strategy for activating azaindole systems toward electrophilic substitution reactions, particularly at positions that are typically unreactive in the parent heterocycle [10]. The conversion of azaindoles to their corresponding N-oxides fundamentally alters the electronic properties of the system, enabling regioselective functionalization at the 4-position [11].

N-Oxide Formation and Reactivity Enhancement

The synthesis of azaindole N-oxides typically employs hydrogen peroxide as the oxidizing agent in combination with appropriate solvents and reaction conditions [10]. For 7-azaindole substrates, treatment with hydrogen peroxide in tetrahydrofuran, ethylene glycol monomethyl ether, or propylene glycol monomethyl ether at temperatures between 5 and 15 degrees Celsius provides efficient N-oxidation [23]. The molar ratio of substrate to hydrogen peroxide typically ranges from 1:1.1 to 1:2, with reaction times of 2 to 5 hours [10].

The N-oxide functionality serves as both an electron-accepting and electron-donating group, depending on the reaction conditions and reagents employed [41]. This dual character enables both electrophilic and nucleophilic substitution reactions at positions that are normally unreactive in the parent azaindole [38]. The p-position relative to the N-oxide group becomes particularly activated toward nucleophilic substitution due to the inductive effect of the N-oxide functionality [41].

4-Position Halogenation Strategies

Direct halogenation at the 4-position of azaindole systems can be achieved through treatment of the corresponding N-oxide with phosphorus oxyhalides [10]. The reaction of N-oxide-7-azaindole with phosphorus oxychloride or phosphorus oxybromide in acetonitrile, using diisopropyl ethyl amine as catalyst, provides access to 4-halo-7-azaindole derivatives [23]. Reaction temperatures typically range from 80 to 100 degrees Celsius, with molar ratios of N-oxide to phosphorus oxyhalide of 1:2 to 1:10 [10].

The halogenated products serve as versatile intermediates for further functionalization through nucleophilic substitution reactions [23]. Treatment of 4-halo-7-azaindole derivatives with alkoxide nucleophiles in dimethylformamide or dimethyl sulfoxide at temperatures between 100 and 150 degrees Celsius provides access to 4-alkoxy derivatives [10]. The molar ratio of halide to alkoxide typically ranges from 1:1 to 1:1.5, with reaction times of 4 to 10 hours [23].

Advanced N-Oxidation Applications

Recent developments in N-oxidation chemistry have expanded the scope of azaindole functionalization beyond simple halogenation reactions [11]. Copper-catalyzed N-arylation reactions using azaindole N-oxides and boronic acids under base-free conditions have demonstrated high efficiency for introducing aryl substituents [11]. These reactions employ copper(II) fluoride as catalyst and proceed through formation of key Cu(II)-azaindole N-oxide complexes [11].

The use of azaindole N-oxides as ligands in transition metal catalysis has emerged as a particularly promising area [11]. The N-oxide functionality can coordinate to metal centers while simultaneously activating the azaindole system toward functionalization [11]. This dual role has enabled the development of novel catalytic systems for Ullmann-type coupling reactions and related transformations [11].

Oxidation MethodReagentSolventTemperature (°C)Yield (%)
Hydrogen PeroxideH₂O₂ (1.5 equiv)Tetrahydrofuran5-1575-85
Hydrogen PeroxideH₂O₂ (2.0 equiv)Ethylene glycol monomethyl ether5-1578-88
m-Chloroperbenzoic acidm-CPBA (1.2 equiv)Dichloromethane0-2570-80

Esterification Techniques for Carboxylic Acid Derivatives in Azaindole Systems

The preparation of azaindole carboxylic acid esters represents a critical synthetic transformation for accessing functionalized azaindole derivatives [14]. Several complementary approaches have been developed for ester formation, ranging from direct esterification of azaindole carboxylic acids to alternative synthetic routes that install the ester functionality during azaindole construction [15].

Fischer Esterification of Azaindole Carboxylic Acids

Direct esterification of azaindole-2-carboxylic acids can be achieved through classical Fischer esterification conditions [14]. The reaction involves treatment of the carboxylic acid with excess alcohol in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid [15]. For azaindole substrates, the reaction requires careful optimization due to the potential for competing reactions at the azaindole nitrogen [16].

The mechanism of Fischer esterification proceeds through initial protonation of the carbonyl oxygen, followed by nucleophilic addition of the alcohol to form a tetrahedral intermediate [14]. Subsequent proton transfer and elimination of water provides the ester product [15]. The equilibrium nature of this reaction necessitates the use of excess alcohol or removal of water to drive the reaction to completion [16].

Typical reaction conditions for azaindole carboxylic acid esterification involve heating the substrate with 5 to 10 equivalents of the desired alcohol in the presence of catalytic sulfuric acid [14]. Reaction temperatures generally range from 60 to 100 degrees Celsius, with reaction times of 4 to 12 hours depending on the specific substrate and alcohol employed [15]. Yields typically range from 70 to 90 percent under optimized conditions [16].

Alternative Esterification Methodologies

Beyond classical Fischer esterification, several alternative approaches have been developed for preparing azaindole carboxylic acid esters [17]. N-heterocyclic carbene-catalyzed oxidative esterification represents one such alternative, particularly useful for converting azaindole aldehydes directly to esters [17]. This methodology employs readily accessible triazolium salts as catalysts in combination with carboxylic acid co-catalysts [17].

The use of coupling reagents for ester formation provides another valuable approach, particularly for cases where Fischer esterification conditions are incompatible with sensitive functional groups [16]. Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine can effectively mediate ester formation from azaindole carboxylic acids and alcohols [16].

Transesterification reactions offer additional flexibility for preparing specific azaindole esters [15]. The exchange of one ester group for another can be catalyzed by acids, bases, or transition metals depending on the specific transformation required [14]. This approach is particularly valuable when the desired alcohol is expensive or difficult to handle under Fischer esterification conditions [16].

Substrate Scope and Functional Group Compatibility

The esterification of azaindole carboxylic acids demonstrates broad compatibility with various alcohol nucleophiles [15]. Primary alcohols generally react most readily, with methanol and ethanol providing consistently high yields under standard conditions [14]. Secondary alcohols require more forcing conditions but can still provide good yields with appropriate optimization [16].

The presence of additional functional groups on the azaindole ring can significantly influence esterification reactivity [15]. Electron-withdrawing substituents generally accelerate the reaction by increasing the electrophilicity of the carboxyl carbon [14]. Conversely, electron-donating groups may require modified conditions or alternative methodologies to achieve efficient ester formation [16].

AlcoholCatalystTemperature (°C)Time (h)Yield (%)
MethanolH₂SO₄ (cat.)65688
EthanolH₂SO₄ (cat.)78885
n-Propanolp-TsOH (cat.)801082
IsopropanolH₂SO₄ (cat.)851275

The solubility characteristics of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester follow predictable patterns observed in related azaindole derivatives and heterocyclic compounds containing nitrogen atoms in aromatic ring systems. Based on comprehensive analysis of structurally related compounds and fundamental physicochemical principles governing azaindole solubility behavior, this ethyl ester derivative exhibits distinct solubility profiles across different solvent systems [2] [3].

In aqueous systems, 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester demonstrates limited water solubility, consistent with the general behavior of azaindole derivatives. The compound's poor aqueous solubility can be attributed to its heterocyclic aromatic structure and the hydrophobic nature of the ethyl ester functional group [4] [3]. Research on related azaindole compounds indicates that water solubility is typically characterized as "hardly soluble," with thermodynamic solubility values ranging from 0 to 8.0 micrograms per milliliter for similar azaindole derivatives [3].

The organic solvent solubility profile of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester exhibits enhanced dissolution characteristics compared to aqueous systems. Based on systematic solubility studies of 7-azaindole and related compounds, the expected solubility order in organic solvents follows the pattern: tetrahydrofuran > acetone > methanol > isopropanol > ethanol > acetonitrile [2]. This solubility hierarchy reflects the compound's ability to form favorable intermolecular interactions with polar aprotic and protic solvents through hydrogen bonding and dipole-dipole interactions.

Temperature-dependent solubility behavior demonstrates significant enhancement with increasing temperature across all solvent systems. Studies on azaindole compounds reveal that solubility typically increases substantially as temperature rises from 278.15 to 323.15 Kelvin, with the most pronounced effects observed in polar organic solvents [2]. The ethyl ester functionality contributes to improved solubility in moderately polar organic solvents compared to the corresponding carboxylic acid, due to reduced intermolecular hydrogen bonding and lower lattice energy requirements for dissolution.

Table 1: Estimated Solubility Profile of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester

Solvent SystemRelative SolubilityTemperature DependenceInteraction Type
WaterPoor (< 10 μg/mL) [3]Moderate increaseLimited hydrogen bonding
MethanolGoodStrong increase [2]Hydrogen bonding, dipole interactions
EthanolModerateStrong increase [2]Hydrogen bonding
AcetoneVery GoodStrong increase [2]Dipole-dipole interactions
TetrahydrofuranExcellentStrong increase [2]Solvation through oxygen lone pairs
ChloroformGood [4]Moderate increaseWeak dipole interactions

Thermal Stability Analysis Through Differential Scanning Calorimetry

Differential scanning calorimetry analysis of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester reveals characteristic thermal transitions and decomposition patterns consistent with heterocyclic ethyl ester compounds. The thermal behavior encompasses multiple distinct phases including crystalline melting, potential polymorphic transitions, and thermal decomposition events [5] [6] [7].

The melting transition of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester occurs within the temperature range typical for substituted azaindole derivatives. Based on differential scanning calorimetry studies of related compounds, the melting point is expected to fall within the range of 120-180 degrees Celsius, with the exact temperature influenced by crystalline packing arrangements and intermolecular interactions [7] [8]. The endothermic melting transition typically exhibits a sharp peak characteristic of crystalline materials with well-defined lattice structures.

Thermal decomposition analysis reveals that 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester maintains thermal stability until temperatures exceed 200 degrees Celsius. Comprehensive studies on azaindole derivatives demonstrate decomposition onset temperatures ranging from 150 to 320 degrees Celsius, with ethyl ester compounds typically exhibiting decomposition initiation around 220-280 degrees Celsius [6] [7]. The primary decomposition pathway involves cleavage of the ester linkage, followed by pyrolysis of the azaindole ring system at higher temperatures.

The differential scanning calorimetry thermogram exhibits multiple thermal events characteristic of complex heterocyclic compounds. Initial endothermic events correspond to crystalline melting and potential desolvation processes. Subsequent exothermic events indicate the onset of thermal decomposition, with peak temperatures typically occurring 20-50 degrees above the decomposition onset temperature [5] [6]. The compound's thermal stability profile supports its utility in synthetic applications requiring moderate heating conditions.

Table 2: Thermal Analysis Parameters for 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester

Thermal EventTemperature Range (°C)Enthalpy ChangeProcess Type
Crystalline Melting130-170 [7]EndothermicPhase transition
Decomposition Onset220-280 [6] [7]ExothermicChemical breakdown
Peak Decomposition250-320 [6] [7]Strongly ExothermicComplete pyrolysis
Baseline Return350-400 [5]MinimalCompletion

Crystallographic Studies and Solid-State Packing Arrangements

The crystallographic structure of 6-Methyl-4-azaindole-2-carboxylic acid ethyl ester exhibits characteristic packing motifs observed in azaindole derivatives and related heterocyclic compounds. X-ray crystallographic analysis of structurally similar compounds reveals that azaindole derivatives typically crystallize in monoclinic or triclinic crystal systems with extensive intermolecular hydrogen bonding networks [9] [10] [11].

The solid-state packing arrangement is dominated by nitrogen-hydrogen to pi-electron interactions, consistent with the structural analysis of 7-azaindole and related compounds. These interactions involve the pyrrole nitrogen atom as a hydrogen bond donor and the pyridine ring system as an acceptor, creating characteristic tetrameric units with approximate four-fold symmetry [9]. The intermolecular interaction energies for nitrogen-hydrogen to pi-electron contacts typically range from -25 to -35 kilojoules per mole, representing the strongest directional interactions in the crystal lattice [11].

Secondary intermolecular interactions include carbon-hydrogen to pi-electron contacts and weak pi-pi stacking interactions between parallel azaindole ring systems. The carbon-hydrogen to pi-electron interactions contribute approximately -15 to -20 kilojoules per mole to the overall lattice energy, while pi-pi stacking interactions provide additional stabilization of -15 to -20 kilojoules per mole [11]. These interactions collectively determine the crystal habit and morphological characteristics of the compound.

The crystallographic packing arrangement exhibits layered structures with azaindole rings oriented to maximize favorable intermolecular interactions. The ethyl ester substituent at the 2-position creates steric constraints that influence the overall packing geometry and may lead to the formation of specific crystalline polymorphs. The methyl substituent at the 6-position further modulates the electronic distribution and steric profile, affecting both intra- and intermolecular interaction patterns [10] [12].

Crystal morphology studies indicate that azaindole derivatives typically form plate-like crystals with the largest crystal faces corresponding to {002} Miller indices. This morphological preference reflects the layered packing arrangement and the predominance of intermolecular interactions within crystallographic planes rather than between planes [11]. The plate-like habit facilitates efficient packing while accommodating the planar nature of the azaindole ring system.

Table 3: Crystallographic Parameters and Intermolecular Interactions

Structural FeatureCharacteristic ValueInteraction Energy (kJ/mol)Reference
N-H···π interactions3.41 Å distance [9]-28 to -35 [11]Primary stabilization
C-H···π contactsVariable distances-15 to -20 [11]Secondary interactions
π-π stacking2.765 Å separation [9]-15 to -20 [11]Tertiary stabilization
Crystal habitPlate morphology [11]N/AMorphological preference
Space groupMonoclinic/Triclinic [9] [10]N/ACommon for azaindoles
Molecular arrangementLayered structure [11]N/APacking motif

XLogP3

2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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